1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyridazine ring, a pyrazine ring, and a thiophene ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the pyridazine ring, the introduction of the pyrazine and thiophene rings, and the final coupling reactions. The general synthetic route can be outlined as follows:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced through nucleophilic substitution reactions, where a suitable pyrazine derivative reacts with the pyridazine intermediate.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.
Final Coupling Reactions: The final step involves coupling the pyrazine-thiophene intermediate with the pyridazine ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound may be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA or RNA.
Comparison with Similar Compounds
1-methyl-6-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
1-methyl-6-oxo-N-((3-(phenyl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide: This compound has a phenyl ring instead of a thiophene ring, which may affect its chemical reactivity and biological activity.
1-methyl-6-oxo-N-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)-1,6-dihydropyridazine-3-carboxamide: This compound features a pyridine ring, which can influence its electronic properties and interactions with biological targets.
The uniqueness of this compound lies in its combination of the pyridazine, pyrazine, and thiophene rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-6-oxo-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c1-20-13(21)5-4-10(19-20)15(22)18-9-11-14(17-7-6-16-11)12-3-2-8-23-12/h2-8H,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAMKLQKWUTTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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